H-Gly-SBzl*HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

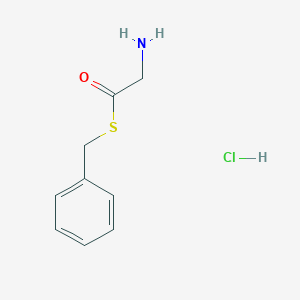

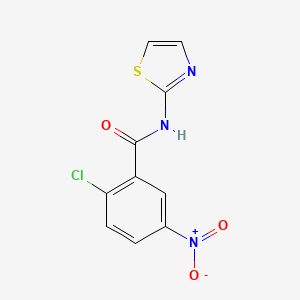

H-Gly-SBzl*HCl is a useful research compound. Its molecular formula is C9H11NOS and its molecular weight is 181.25. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrophilic Interaction Chromatography (HILIC) with Mass Spectrometry

Hydrophilic interaction chromatography coupled with mass spectrometry is a versatile technique for structural glycomics. This method allows the separation and analysis of glycans, which are crucial for understanding various biological processes and could relate to the study of H-Gly-SBzl*HCl if it were involved in glycosylation reactions or glycan analysis. The technique uses solvent mixtures suitable for online-electrospray ionization-mass spectrometry, facilitating the study of oligosaccharides at a detection limit of approximately 1 femtomol (Wuhrer, De Boer, & Deelder, 2009).

Glycosyl Cation Stabilization

Glycosyl cations, key intermediates in the glycosylation reaction, have been stabilized in superacid media for structural studies. This research could provide insights into the behavior of molecules like this compound in acidic environments or during reactions involving cationic intermediates. Such understanding could be applied in synthesizing complex carbohydrates or designing catalysts for specific organic transformations (Martin et al., 2016).

Hydrogen Production from Formic Acid

Research on the production of hydrogen from formic acid at room temperature using IrPdAu nanoparticles anchored on NH2-SBA-15 highlights innovative approaches to hydrogen generation. This research could inform processes for efficient hydrogen production or storage, relevant to energy applications where this compound might serve as a catalyst or structural component in similar reactions (Luo et al., 2020).

Glycoproteome Analysis

The development of a peptide N-terminal protection strategy for comprehensive glycoproteome analysis using hydrazide chemistry addresses challenges in glycoproteomics. This area of research could be relevant to the study or application of this compound in proteomics, particularly if the chemical is used as a tool for the selective modification or analysis of glycoproteins and glycopeptides (Huang et al., 2015).

Mechanism of Action

Target of Action

H-Gly-SBzl*HCl is a substrate used to identify and characterize specific protease/esterase/granzyme activities associated with lymphocyte cytoplasmic granules . It is used in photometric assays and in determining mast cell protease enzyme activity .

Mode of Action

The interaction of this compound with its targets involves the cleavage of the substrate by the protease/esterase/granzyme enzymes. This cleavage is detected in photometric assays, providing a measure of the enzymatic activity .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving the protease/esterase/granzyme enzymes. These enzymes play crucial roles in various biological processes, including immune response and cell signaling .

Pharmacokinetics

As a substrate used in assays, it is likely that its bioavailability is primarily determined by the experimental conditions, such as the concentration of the substrate and the presence of the target enzymes .

Result of Action

The molecular and cellular effects of this compound’s action are reflected in the changes in enzymatic activity measured in the assays. A decrease in the amount of intact substrate corresponds to an increase in enzymatic activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the assay environment, the presence of other interacting molecules, and the specific conditions of the biological system under study .

Biochemical Analysis

Biochemical Properties

H-Gly-SBzl*HCl is a substrate for a sensitive colorimetric assay for trypsin-like enzymes, including kallikreins, thrombin, plasmin, trypsin, and enteropeptidase . It interacts with these enzymes, enabling the measurement of their activity in biochemical reactions .

Cellular Effects

The effects of this compound on cells are primarily related to its role as a substrate for various enzymes. By participating in enzymatic reactions, it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, particularly enzymes. It serves as a substrate for specific enzymes, facilitating their activity. This can lead to changes in gene expression and other cellular processes .

Metabolic Pathways

This compound is involved in the metabolic pathways of the enzymes it acts as a substrate for, including kallikreins, thrombin, plasmin, trypsin, and enteropeptidase . It may interact with these enzymes and potentially affect metabolic flux or metabolite levels .

Properties

IUPAC Name |

S-benzyl 2-aminoethanethioate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NOS.ClH/c10-6-9(11)12-7-8-4-2-1-3-5-8;/h1-5H,6-7,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTGNWQQRQIMFQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC(=O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{2-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine](/img/structure/B2714038.png)

![Cis-3A,6A-Difluorohexahydropyrrolo[3,4-C]Pyrrol-1(2H)-One Hydrochloride](/img/structure/B2714039.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(3-chlorophenyl)propan-1-one](/img/structure/B2714040.png)

![3-(3-(4-((benzo[d]thiazol-2-yloxy)methyl)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one](/img/structure/B2714045.png)

![2-Amino-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester](/img/structure/B2714047.png)

![2-Oxo-2-[4-(piperidin-1-yl)phenyl]acetaldehyde hydrate](/img/no-structure.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2,3,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2714053.png)

![N-Tert-butyl-2-(6-cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2714056.png)

![(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)acrylamide](/img/structure/B2714058.png)